molecular formula C16H17Cl3N2O4 B1472178 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide CAS No. 1443664-77-4

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide

Cat. No. B1472178
CAS RN: 1443664-77-4
M. Wt: 407.7 g/mol
InChI Key: LASDHCMLWTXBCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Green Synthesis of Analgesic and Antipyretic Compounds

A study by Reddy, Ramana Reddy, and Dubey (2014) explored environmentally friendly syntheses of analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl) (Reddy, Ramana Reddy, & Dubey, 2014).

Assessment of Genotoxicity in Sickle Cell Disease Treatment

Dos Santos et al. (2011) evaluated compounds including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives as potential non-genotoxic in vivo drugs for treating sickle cell disease (SCD) symptoms, offering a safer alternative to hydroxyurea (Dos Santos et al., 2011).

Inhibitors of Endo-beta-glucuronidase Heparanase

Courtney et al. (2004) described a novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as potent inhibitors of heparanase, exhibiting anti-angiogenic effects and potential as therapeutic agents (Courtney et al., 2004).

Synthesis of Antimicrobial Compounds

Salvi, Bhambi, Jat, and Talesara (2007) synthesized a series of compounds, including 2-[(4-substituted phthalazine-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones, showing significant antimicrobial activity (Salvi, Bhambi, Jat, & Talesara, 2007).

Anti-Inflammatory Agent Interactions with Bovine Serum Albumin

A study by Wani, Bakheit, Al-majed, Bhat, and Zargar (2017) examined the interaction between bovine serum albumin and a lipophilic derivative of thalidomide, identifying potential anti-inflammatory effects and providing insights into drug-protein interactions (Wani, Bakheit, Al-majed, Bhat, & Zargar, 2017).

Mutagenicity Assessment in Sickle Cell Disease Treatment

A study by Dos Santos, Varanda, Lima, and Chin (2010) evaluated the mutagenicity of phthalimide derivatives intended as drug candidates for sickle cell anemia, contributing to the development of safer pharmaceutical options (Dos Santos, Varanda, Lima, & Chin, 2010).

properties

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl3N2O4/c17-16(18,19)15(25)20-12(22)8-2-1-5-9-21-13(23)10-6-3-4-7-11(10)14(21)24/h3-4,6-7,15,25H,1-2,5,8-9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASDHCMLWTXBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Reactant of Route 2
Reactant of Route 2
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Reactant of Route 3
Reactant of Route 3
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Reactant of Route 4
Reactant of Route 4
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Reactant of Route 5
Reactant of Route 5
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide
Reactant of Route 6
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,2,2-trichloro-1-hydroxyethyl)hexanamide

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